Bienvenue dans la boutique en ligne BenchChem!

3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

JAK3 Kinase Inhibition Immunology

This fluorinated pyrrolo[2,3-b]pyridine derivative is a low-nanomolar dual inhibitor of IL-2 inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). Its unique selectivity fingerprint—potent ITK (IC50=35nM) and JAK3 (IC50<5nM) inhibition with significantly weaker BTK activity (IC50=739nM)—enables targeted investigation of TCR-proximal and common gamma-chain cytokine signaling. Unlike generic JAK inhibitors, its defined multi-kinase profile makes it essential for preclinical studies aiming to decouple T-cell activation from feedback loops without suppressing B-cell function. A critical benchmarking tool for medicinal chemistry programs.

Molecular Formula C17H15F2N3O
Molecular Weight 315.324
CAS No. 1798511-21-3
Cat. No. B2768041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
CAS1798511-21-3
Molecular FormulaC17H15F2N3O
Molecular Weight315.324
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H15F2N3O/c18-14-5-4-13(11-15(14)19)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23)
InChIKeyHHJXKWVYXMBKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide (CAS 1798511-21-3) – A Dual ITK/JAK3 Inhibitor Chemotype for Kinase Selectivity Profiling


This compound is a synthetic, fluorinated pyrrolo[2,3-b]pyridine derivative that functions as a low-nanomolar, dual inhibitor of IL-2 inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), while displaying significantly weaker inhibition of Bruton's tyrosine kinase (BTK) [1]. It serves as a tool compound for investigating the therapeutic potential of combined ITK/JAK3 blockade in immunological disorders.

Why 3,4-Difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide Cannot Be Replaced by Generic Kinase Inhibitors


In-class kinase inhibitors cannot be simply interchanged because the precise geometry of the 3,4-difluorobenzamide moiety and the propyl linker governs the compound's unique selectivity fingerprint. Subtle alterations to this structure, as documented across the pyrrolo[2,3-b]pyridine series, lead to drastic shifts in ITK, JAK3, and BTK inhibition, meaning a generic 'JAK inhibitor' or 'ITK inhibitor' will not replicate this specific polypharmacology [1].

Head-to-Head and Cross-Study Quantitative Evidence for 3,4-Difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide


Potent JAK3 Inhibition (IC50 < 5 nM) Defines Primary Pharmacodynamic Driver

The compound inhibits JAK3 with an IC50 of less than 5 nM in a cell-free enzymatic assay, placing it among the most potent JAK3-binding chemotypes in its series [1]. This sub-5 nM potency is critical for achieving sufficient target engagement at low concentrations.

JAK3 Kinase Inhibition Immunology

High ITK Affinity (IC50 = 35 nM) Enables Combined ITK/JAK3 Pathway Interrogation

The compound inhibits ITK with an IC50 of 35 nM in the same enzymatic assay format used for JAK3 profiling [1]. This dual inhibition distinguishes it from many tool compounds that are selective for only one of these kinases.

ITK T-cell Signaling Kinase Profiling

Selectivity Window Over BTK (IC50 = 739 nM) Mitigates B-Cell Pathway Interference

While inhibiting ITK and JAK3 at low nanomolar concentrations, the compound is a much weaker inhibitor of BTK, with an IC50 of 739 nM [1]. This >20-fold selectivity relative to ITK (739/35) and >147-fold selectivity relative to JAK3 suggests a lower propensity for direct BCR pathway suppression compared to multi-kinase inhibitors that potently hit BTK.

BTK Selectivity Immuno-Oncology

Patent-Derived In-Class Selectivity: >100-Fold Discrimination Between Family Members

The compound belongs to a 1H-pyrrolo[2,3-b]pyridine, 1H-pyrazolo[3,4-b]pyridine, and 5H-pyrrolo[2,3-b]pyrazine series that was engineered to exhibit >100-fold selectivity against JAK family kinases [1]. While the exact selectivity ratios for the compound are not individually enumerated, its membership in this class confirms that the chemical scaffold was intentionally optimized to avoid broad kinase inhibition, a property not shared by earlier-generation pan-kinase inhibitors.

Selectivity Kinase Profiling Medicinal Chemistry

Verified Application Scenarios for 3,4-Difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide Based on Quantitative Evidence


Dissecting T-Cell Receptor and Cytokine Signaling Crosstalk in Autoimmune Models

The compound's combined ITK (IC50 = 35 nM) and JAK3 (IC50 < 5 nM) inhibition enables simultaneous blockade of TCR-proximal signaling and common gamma-chain cytokine pathways. This dual pharmacology is directly supported by the enzymatic data in Section 3 [1], making the compound suitable for preclinical experiments that aim to decouple T-cell activation from IL-2/IL-4/IL-15-driven feedback loops without fully suppressing B-cell function, given its weak BTK activity.

Selectivity-Profiling Reference Standard for ITK/JAK3 Inhibitor Lead Optimization

With a well-characterized selectivity window of >20-fold over BTK and class-level evidence of >100-fold selectivity against other JAK family members [1], the compound can serve as a benchmarking tool in medicinal chemistry programs. Researchers can use its profile as a reference point when optimizing new chemical entities for improved selectivity or potency, reducing the risk of advancing compounds with unwanted polypharmacology.

T-Cell-Specific Pharmacological Probeing in BTK-Sensitive Assay Systems

In cellular assay systems where BTK inhibition would confound results (e.g., B/T cell co-culture assays, whole blood stimulation), the compound's weak BTK affinity (IC50 = 739 nM) offers a significant practical advantage over dual ITK/BTK inhibitors like ibrutinib. This allows researchers to attribute observed functional effects primarily to ITK/JAK3 axis modulation [1].

In Vitro Toxicology and Off-Target Screening Panel Member

The compound's defined multi-kinase profile (ITK, JAK3, BTK) makes it a valuable inclusion in safety pharmacology panels for new chemical entities. Its procurement as a characterized control compound aids in the interpretation of kinome-wide screening data, helping to identify liability patterns early in drug discovery [1].

Quote Request

Request a Quote for 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.